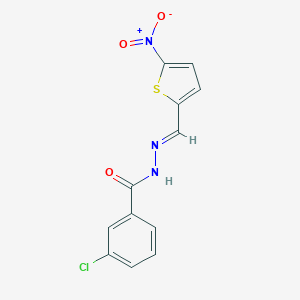![molecular formula C19H18BrN3O4 B386959 5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B386959.png)
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a hydrazino group, and a bromophenyl group, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives, followed by the reaction with 4-bromophenyl acetic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydrazino group may form covalent bonds with target proteins, leading to alterations in their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(1,3-benzodioxol-5-ylmethylene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
5-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity and potential biological activity. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in research and development.
Eigenschaften
Molekularformel |
C19H18BrN3O4 |
|---|---|
Molekulargewicht |
432.3g/mol |
IUPAC-Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-bromophenyl)pentanediamide |
InChI |
InChI=1S/C19H18BrN3O4/c20-14-5-7-15(8-6-14)22-18(24)2-1-3-19(25)23-21-11-13-4-9-16-17(10-13)27-12-26-16/h4-11H,1-3,12H2,(H,22,24)(H,23,25)/b21-11+ |
InChI-Schlüssel |
JVQKXMFOHOFOGS-SRZZPIQSSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCCC(=O)NC3=CC=C(C=C3)Br |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCCC(=O)NC3=CC=C(C=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCCC(=O)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-iodophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B386879.png)
![4-Chloro-2-{[(2-chloro-4-methylphenyl)imino]methyl}-6-nitrophenol](/img/structure/B386882.png)
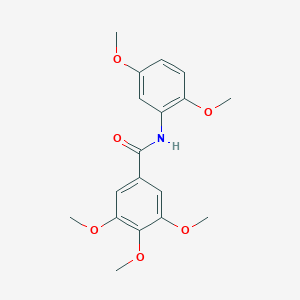
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B386884.png)
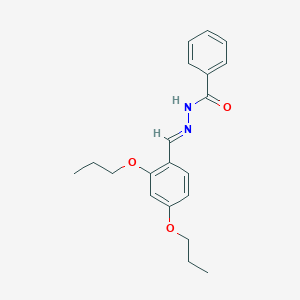
![4-{[(4-Chlorophenyl)imino]methyl}phenyl 3-(4-bromophenyl)acrylate](/img/structure/B386889.png)
![5-[(4-{2,4-Bisnitrophenoxy}-3-bromobenzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B386890.png)
![[3-[(E)-[(E)-[3-(3,5-dinitrobenzoyl)oxyphenyl]methylidenehydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate](/img/structure/B386891.png)
![N-{1-[(benzylsulfanyl)methyl]-2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-2-bromobenzamide](/img/structure/B386892.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B386893.png)
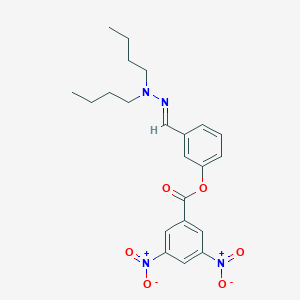
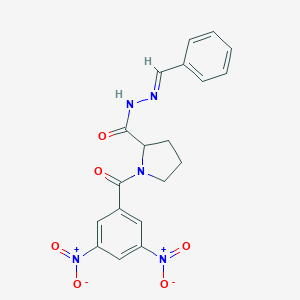
![4-Bromo-2-iodo-6-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B386898.png)
